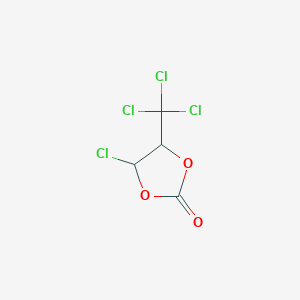
4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is an organic compound characterized by the presence of a chloro group and a trichloromethyl group attached to a dioxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one typically involves the reaction of trichloromethyl ketones with chloroformates under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dioxolanone ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the compound produced.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the trichloromethyl group can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted dioxolanones with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include less chlorinated dioxolanones and other reduced derivatives.
Applications De Recherche Scientifique
4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloro and trichloromethyl groups can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Trichloromethyl-4-chloro-5-isopropoxyisothiazole: Similar in structure but with an isothiazole ring instead of a dioxolanone ring.
4,5-Dichloroisothiazole-3-carboxylic acid: Contains a dichloroisothiazole ring and a carboxylic acid group.
Uniqueness
4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is unique due to its specific combination of a chloro group, a trichloromethyl group, and a dioxolanone ring
Propriétés
Numéro CAS |
64843-12-5 |
|---|---|
Formule moléculaire |
C4H2Cl4O3 |
Poids moléculaire |
239.9 g/mol |
Nom IUPAC |
4-chloro-5-(trichloromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H2Cl4O3/c5-2-1(4(6,7)8)10-3(9)11-2/h1-2H |
Clé InChI |
CVJWSKDZEVHUEL-UHFFFAOYSA-N |
SMILES canonique |
C1(C(OC(=O)O1)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
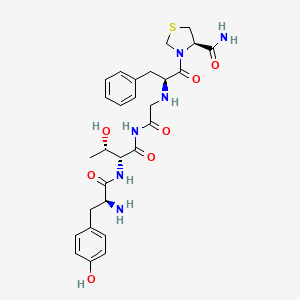
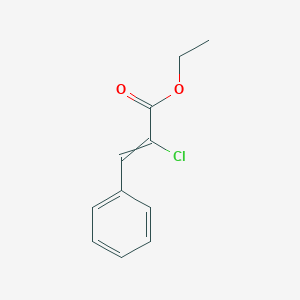

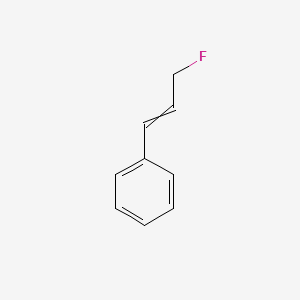
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
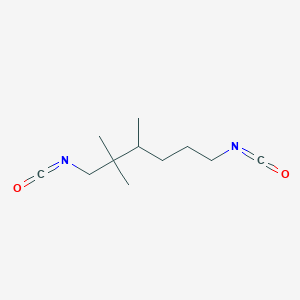
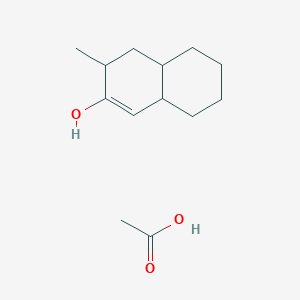
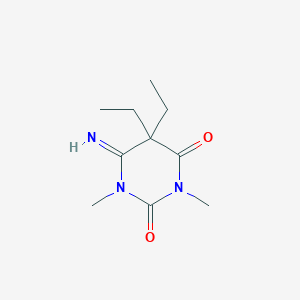

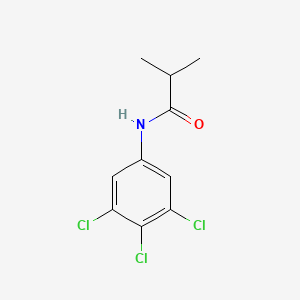
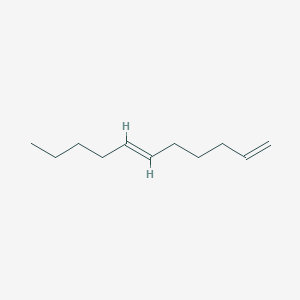
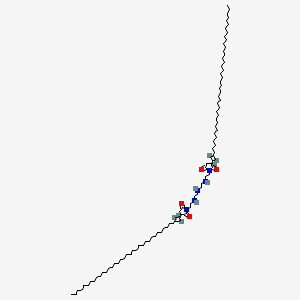
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
